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molecular formula C22H27NO3S B8293303 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl (4-tert-butylphenylthio)(methyl)carbamate

2,3-Dihydro-2,2-dimethyl-7-benzofuranyl (4-tert-butylphenylthio)(methyl)carbamate

Cat. No. B8293303
M. Wt: 385.5 g/mol
InChI Key: HHQUVRBYOLXZNM-UHFFFAOYSA-N
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Patent
US03997549

Procedure details

One-half (by volume) of the resultant solution of 4-(tert-butyl)benzenesulfenyl chloride was added to a solution of 10.9 g of carbofuran in 30 ml of pyridine. The mixture was allowed to stand overnight, then poured into water. The water-insoluble material was washed several times with water, then dissolved in ether. The ether solution was washed with water and dried. Removal of the ether under reduced pressure gave a solid which on recrystallization from hexane-ether gave 7.5 g of solid, m.p. 120°-3°. Four recrystallizations from hexane gave 2,3-dihydro-2,2-dimethyl-7-benzofuranyl [4-(tert-butyl)phenylthio] (methyl)carbamate, m.p. 122°-123°. The n.m.r. spectrum was consistent with the assigned structure.
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11]Cl)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:13][C:14]1([CH3:28])[O:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][C:20]=2[O:23][C:24]([NH:26][CH3:27])=[O:25])[CH2:15]1.O>N1C=CC=CC=1>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11][N:26]([CH3:27])[C:24](=[O:25])[O:23][C:20]2[C:21]3[O:22][C:14]([CH3:13])([CH3:28])[CH2:15][C:16]=3[CH:17]=[CH:18][CH:19]=2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)SCl
Name
Quantity
10.9 g
Type
reactant
Smiles
CC1(CC2=CC=CC(=C2O1)OC(=O)NC)C
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The water-insoluble material was washed several times with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether
WASH
Type
WASH
Details
The ether solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the ether under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
on recrystallization from hexane-ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)SN(C(OC1=CC=CC=2CC(OC21)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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